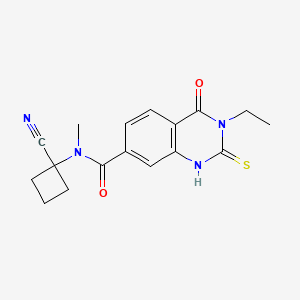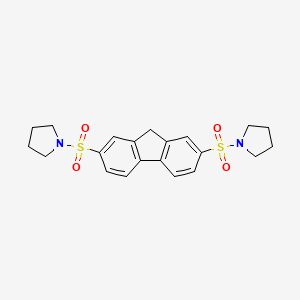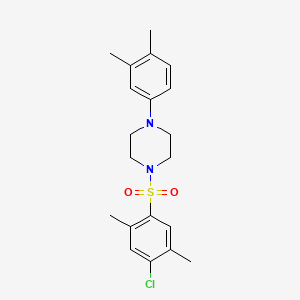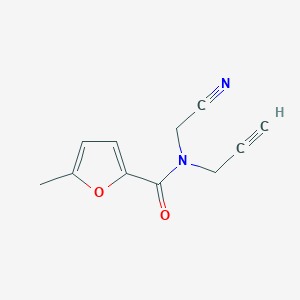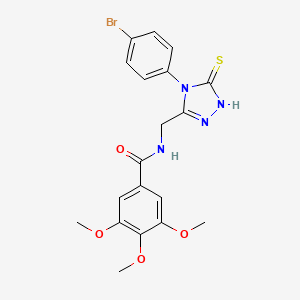![molecular formula C37H35N3O3 B2534732 Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate CAS No. 2115706-15-3](/img/structure/B2534732.png)
Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an acrylate group, a biphenyl group, and multiple amine groups. The presence of these groups suggests that the compound could have interesting chemical properties and potential uses in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and connectivity of these atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amine group could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Cyclization Reactions :
- Methyl 3-(dimethylamino) acrylates containing trifluoromethylsulfenyl-, trifluoromethylsulfinyl-, and trifluoromethylsulfonyl groups were synthesized. These compounds demonstrated utility in reactions with aliphatic and aromatic amidines to produce substituted pyrimidones. Cyclization reactions of enaminones with urea or thiourea led to derivatives of uracil or thiouracil (Sokolenko et al., 2017).
Synthesis of Fused Pyranones and Pyridones :
- The enaminonitrile 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide reacted with C,O-binucleophiles and C,N-binucleophiles to afford various derivatives, demonstrating the versatility of enaminonitrile in the synthesis of complex molecules (Bondock, Tarhoni & Fadda, 2014).
N-Methylated Diaminonaphthalenes as Nucleophiles :
- The reaction of 1-dimethylamino-8-(methylamino)naphthalene with various dihalogenoalkanes led to the formation of novel heterocyclic compounds. This study highlights the potential of N-methylated diaminonaphthalenes as bifunctional nucleophiles in organic synthesis (Ozeryanskii, Kolupaeva & Pozharskii, 2020).
Microwave-Assisted Synthesis and LCST-Behavior Control :
- The microwave-assisted synthesis of alkaline N-[3-(dimethylamino)propyl]methacrylamide and acrylamide monomers was achieved, highlighting a rapid synthesis method. The study also explored the control of LCST (lower critical solution temperature) behavior in water (Schmitz & Ritter, 2007).
Cytotoxic Activity of Carboxamide Derivatives :
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. Some compounds displayed potent cytotoxicity, demonstrating the potential for medical applications (Deady et al., 2003).
Recognition of Hydrophilic Compounds :
- Self-assembled aggregates of a new fluoroalkylated end-capped acrylamide oligomer were able to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl (E)-3-[3-[[4-[4-(dimethylamino)phenyl]phenyl]methyl-[6-(methylamino)naphthalene-2-carbonyl]amino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O3/c1-38-33-18-15-30-23-32(14-13-31(30)24-33)37(42)40(35-7-5-6-26(22-35)10-21-36(41)43-4)25-27-8-11-28(12-9-27)29-16-19-34(20-17-29)39(2)3/h5-24,38H,25H2,1-4H3/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYQIAXAWCYQSO-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=CC2=C(C=C1)C=C(C=C2)C(=O)N(CC3=CC=C(C=C3)C4=CC=C(C=C4)N(C)C)C5=CC=CC(=C5)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)


![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
![2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2534659.png)
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)
